(2R)-2-{[Formyl(hydroxy)amino]methyl}hexanoic acid
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Overview
Description
(2r)-2-{[Formyl(Hydroxy)Amino]Methyl}Hexanoic Acid is an organic compound belonging to the class of medium-chain fatty acids. These fatty acids have an aliphatic tail containing between 4 and 12 carbon atoms. This compound is characterized by the presence of a formyl group, a hydroxyamino group, and a hexanoic acid backbone .
Preparation Methods
The synthesis of (2r)-2-{[Formyl(Hydroxy)Amino]Methyl}Hexanoic Acid typically involves the following steps:
Starting Materials: The synthesis begins with hexanoic acid and appropriate formyl and hydroxyamino precursors.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the correct formation of the desired product.
Industrial Production: Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
(2r)-2-{[Formyl(Hydroxy)Amino]Methyl}Hexanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The hydroxyamino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides.
Scientific Research Applications
(2r)-2-{[Formyl(Hydroxy)Amino]Methyl}Hexanoic Acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor.
Mechanism of Action
The mechanism of action of (2r)-2-{[Formyl(Hydroxy)Amino]Methyl}Hexanoic Acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It can influence pathways related to fatty acid metabolism and signal transduction.
Comparison with Similar Compounds
(2r)-2-{[Formyl(Hydroxy)Amino]Methyl}Hexanoic Acid can be compared with other medium-chain fatty acids:
Similar Compounds: Examples include octanoic acid, decanoic acid, and dodecanoic acid.
Properties
Molecular Formula |
C8H15NO4 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(2R)-2-[[formyl(hydroxy)amino]methyl]hexanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-2-3-4-7(8(11)12)5-9(13)6-10/h6-7,13H,2-5H2,1H3,(H,11,12)/t7-/m1/s1 |
InChI Key |
NOSUUIPGNMAALM-SSDOTTSWSA-N |
Isomeric SMILES |
CCCC[C@H](CN(C=O)O)C(=O)O |
Canonical SMILES |
CCCCC(CN(C=O)O)C(=O)O |
Origin of Product |
United States |
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